2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene
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Overview
Description
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their effectiveness in controlling broad-leaf weeds. The structure of this compound includes a benzene ring substituted with chlorine and methyl groups, as well as a butoxy chain linked to another chlorinated methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene typically involves multiple steps, including halogenation, etherification, and coupling reactions. One common method is the reaction of 2-chloro-4-methylphenol with 1,4-dibromobutane under basic conditions to form the intermediate 4-(2-chloro-4-methylphenoxy)butane. This intermediate is then reacted with 2-chloro-4-methylphenol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and optimized reaction conditions to maximize efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and chlorinated phenols.
Reduction: Chlorinated alcohols and amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Employed as an intermediate in the production of herbicides and other agrochemicals.
Mechanism of Action
The compound exerts its effects by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. It targets specific pathways involved in cell division and elongation, disrupting normal cellular processes. The molecular targets include auxin receptors and transport proteins, which are essential for maintaining plant growth and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene is unique due to its specific substitution pattern, which enhances its herbicidal activity and selectivity. Unlike other phenoxy herbicides, it has a butoxy chain that provides additional flexibility and binding affinity to its molecular targets, making it more effective in controlling a broader range of weeds.
Properties
IUPAC Name |
2-chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O2/c1-13-5-7-17(15(19)11-13)21-9-3-4-10-22-18-8-6-14(2)12-16(18)20/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXUGZLJMUORPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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